[(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate
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Overview
Description
It is a potent non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump, which plays a crucial role in regulating intracellular calcium levels . Thapsigargin has garnered significant interest due to its unique biological activities, particularly its ability to induce apoptosis in mammalian cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thapsigargin is complex due to its intricate structure. One of the notable synthetic routes involves the conversion of trilobolide into thapsigargin through a series of chemical transformations . This method provides an economically feasible and sustainable source of thapsigargin.
Industrial Production Methods: Industrial production of thapsigargin primarily relies on the extraction from Thapsia garganica. The roots and fruits of the plant are harvested, and the compound is extracted using ethanol . Recent advancements have also explored the use of temporary immersion bioreactor systems for the sustainable production of thapsigargin in shoot cultures of Thapsia garganica .
Chemical Reactions Analysis
Types of Reactions: Thapsigargin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of thapsigargin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products: The major products formed from the chemical reactions of thapsigargin include its derivatives, which are often designed to improve its pharmacological properties. For instance, the conversion of thapsigargin into mipsagargin, a prodrug used in cancer therapy, is a notable example .
Scientific Research Applications
Thapsigargin has a wide range of scientific research applications:
Chemistry: In chemistry, thapsigargin is used as a tool to study calcium signaling pathways due to its ability to inhibit the SERCA pump .
Biology: In biological research, thapsigargin is employed to induce endoplasmic reticulum stress and study the unfolded protein response, which is crucial for understanding cellular stress mechanisms .
Medicine: Thapsigargin’s potent cytotoxicity has led to its exploration as an anticancer agent. It induces apoptosis in cancer cells by disrupting calcium homeostasis . Mipsagargin, a thapsigargin-based prodrug, targets prostate-specific membrane antigen (PSMA) in tumor vasculature, leading to tumor necrosis .
Industry: In the pharmaceutical industry, thapsigargin is used to develop novel therapeutic agents for cancer treatment. Its unique mechanism of action makes it a valuable compound for drug development .
Mechanism of Action
Thapsigargin exerts its effects by irreversibly inhibiting the SERCA pump, which is responsible for maintaining high calcium concentrations within the endoplasmic reticulum . This inhibition leads to an increase in cytosolic calcium levels, triggering the unfolded protein response and ultimately inducing apoptosis . The molecular targets involved include death receptor 5 and various components of the unfolded protein response pathway .
Comparison with Similar Compounds
- Trilobolide
- Nortrilobolide
- Mipsagargin (a derivative of thapsigargin)
Thapsigargin’s distinct mechanism of action and potent biological activities make it a valuable compound for scientific research and therapeutic applications.
Properties
Molecular Formula |
C34H50O12 |
---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
[(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate |
InChI |
InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/t22?,26?,27?,28?,29?,32-,33+,34+/m0/s1 |
InChI Key |
IXFPJGBNCFXKPI-NTVKCKFRSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3[C@](C(C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O |
Origin of Product |
United States |
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